molecular formula C18H14N4O5S B1682708 Sulfasalazine CAS No. 599-79-1

Sulfasalazine

Cat. No. B1682708
CAS RN: 599-79-1
M. Wt: 398.4 g/mol
InChI Key: NCEXYHBECQHGNR-QZQOTICOSA-N
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Description

Sulfasalazine (SASP) is an anti-inflammatory drug that is used to treat a variety of inflammatory diseases, such as rheumatoid arthritis, ankylosing spondylitis, psoriasis, and ulcerative colitis. It is a combination of sulfapyridine and 5-aminosalicylic acid (5-ASA) and is structurally related to the sulfonamides. It is a potent inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and it has been used as a model compound in many scientific studies.

Scientific research applications

Rheumatoid Arthritis Management

Sulfasalazine, a well-established disease-modifying antirheumatic drug (DMARD), is used in treating rheumatoid arthritis. Clinical trials indicate its significant benefits in reducing disease activity, with efficacy comparable to other DMARDs. It has shown promising results, especially when used in combination with other DMARDs like methotrexate and hydroxychloroquine, both in early and established rheumatoid arthritis (Plosker & Croom, 2005).

Neuroprotective Action

Sulfasalazine effectively blocks N-methyl-d-aspartate receptor-mediated excitotoxicity, which is significant in treating neurodegenerative diseases, trauma, and hypoxic ischemia. This neuroprotective action is due to its ability to prevent Ca2+ influx through N-methyl-d-aspartate receptors (Ryu et al., 2003).

Inhibition of Platelet Thromboxane Synthetase

Sulfasalazine inhibits platelet thromboxane synthetase and partially inhibits cyclooxygenase, which might contribute to its anti-inflammatory effects. This action differs from its effects on neutrophil 5-lipoxygenase, emphasizing its diverse pharmacological properties (Stenson & Lobos, 1983).

Sulfasalazine and Neutrophils

The drug also inhibits the binding of N-formyl-methionyl-leucyl-phenylalanine (FMLP) to its receptor on human neutrophils, impacting neutrophil activation and chemotaxis. This indicates its role in modulating immune responses (Stenson, Mehta, & Spilberg, 1984).

Impact on Breast Cancer Resistance Protein (BCRP/ABCG2)

Sulfasalazine is a substrate for the ATP-Binding Cassette (ABC) efflux pump ABCG2. Studies suggest its role in the disposition of sulfasalazine, highlighting the importance of transporter proteins in its pharmacokinetics (Zaher et al., 2006).

Inhibition of Nuclear Factor-κB

Sulfasalazine inhibits the activation of nuclear factor (NF)-κB, a critical factor in inflammatory bowel disease pathogenesis. This inhibition suggests its therapeutic potential in conditions like ulcerative colitis (Gan, Chen, & Ouyang, 2005).

Treatment of Alopecia Areata

Sulfasalazine's immunomodulatory effects have been utilized in treating severe alopecia areata, showing cosmetically acceptable regrowth in some patients (Ellis, Brown, & Voorhees, 2002).

Folate Enzyme Inhibition

Sulfasalazine inhibits several enzymes involved in folate metabolism. This inhibition might explain its action in conditions like ileitis and colitis, as it shares properties with antifolate drugs (Selhub, Dhar, & Rosenberg, 1978).

Sensitizing Agent in Chemotherapy

It has been studied as a sensitizing agent in chemotherapy for pancreatic cancer. Its ability to inhibit NF-κB makes it a potential adjunct in treating cancers characterized by elevated NF-κB activity (Müerköster et al., 2003).

Mechanism of NMDA Receptor Antagonism

Sulfasalazine acts as a noncompetitive antagonist of NMDA receptors, suggesting its potential role in conditions associated with excessive NMDA receptor activity (Noh, Gwag, & Chung, 2006).

properties

IUPAC Name

2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
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InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)
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InChI Key

NCEXYHBECQHGNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
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Molecular Formula

C18H14N4O5S
Record name SALICYLAZOSULFAPYRIDINE
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DSSTOX Substance ID

DTXSID0021256
Record name Sulfasalazine
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Molecular Weight

398.4 g/mol
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Physical Description

Salicylazosulfapyridine appears as odorless yellow or brownish-yellow to orange powder. Tasteless. (NTP, 1992) It is a sulfa drug used as an antibiotic.
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Practically insoluble in water, Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides
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Mechanism of Action

Although the exact mechanism of action of sulfasalazine is not fully understood, it is thought to be mediated through the inhibition of various inflammatory molecules. Research have found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathway. Specific enzymes that were investigated include phospholipase A2, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX2), and arachidonate 5-lipoxygenase., Sulfonamide combined with an anti-inflammatory drug. Sulfasalazine has little effect and salicylic acid (mesalamine) has anti-inflammatory effects. ... When administered as the combination of salicylic acid and the sulfonamide, sulfapyridine, the salicylic acid is released by colonic bacteria to produce an anti-inflammatory effect. The anti-inflammatory effect is believed to be through antiprostaglandin action, antileukotriene activity, or both., ... The purpose of the present study was to determine whether sulfasalazine therapy affected NF-kappaB activation and the expression of pro-inflammatory cytokines in patients with ulcerative colitis. ... A total of 38 patients with moderate ulcerative colitis were investigated. Twenty-one patients received sulfasalazine. Seventeen patients did not receive any medication. Biopsy specimens were obtained from inflamed mucosa and analyzed for NF-kappaB DNA binding activity, NF-kappaBp65/IkappaBalpha protein expression and the levels of pro-inflammatory cytokine mRNA using electrophoretic mobility shift assay, western blot analysis, immunohistochemical staining and reverse transcription-polymerase chain reaction (RT-PCR) analysis, respectively. Increased activation of NF-kappaB and high levels of the expression of interleukin (IL)-1beta mRNA and IL-8 mRNA were detected in biopsy specimens from patients with ulcerative colitis. Therapeutic administration of sulfasalazine effectively downregulated the activation of NF-kappaB and the expression of IL-1beta mRNA and IL-8 mRNA while IkappaBalpha levels were stable. /The authors concluded that/ the therapeutic benefits for ulcerative colitis of sulfasalazine might at least in part be attributed to its ability to inhibit NF-kappaB activation, resulting in the downregulation of pro-inflammatory cytokine mRNA expression.
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Product Name

Sulfasalazine

Color/Form

Minute, brownish-yellow crystals, Light brownish yellow to bright yellow fine powder

CAS RN

599-79-1
Record name SALICYLAZOSULFAPYRIDINE
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Melting Point

464 to 473 °F (decomposes) (NTP, 1992), 220 °C (decomposes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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